N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-19-13-4-3-10(7-14(13)20-2)12(17)8-16-15(18)11-5-6-21-9-11/h3-7,9,12,17H,8H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPJARUWKCWPTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)C2=CSC=C2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with thiophene-3-carboxylic acid in the presence of a suitable catalyst. This is followed by the reduction of the resulting intermediate to form the hydroxyethyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and yield. These methods allow for better control over reaction conditions and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group results in the formation of a ketone, while reduction of a nitro group yields an amine.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]thiophene-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]thiophene-3-carboxamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1. N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Replaces the thiophene-3-carboxamide with a benzamide group and lacks the hydroxyl group on the ethyl chain .
- Synthesis : Synthesized via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield, m.p. 90°C) .
- Key Differences: Aromatic Ring: Benzene (Rip-B) vs. thiophene (target compound). Thiophene’s electron-rich nature may enhance interactions with biological targets compared to benzene. Hydroxyethyl vs.
2.1.2. 2-(3,4-Dimethoxyphenyl)ethylazanium Chloride Dihydrate
- Structure : A quaternary ammonium salt with dual dimethoxyphenethyl groups and a carbamoylpropyl chain, crystallizing as a dihydrate .
- Crystallography: Monoclinic (space group P2₁/c) with lattice parameters a = 21.977 Å, b = 12.2295 Å, c = 10.2217 Å, β = 93.490° .
- Relevance : Demonstrates the role of dimethoxyphenyl groups in stabilizing crystal packing via π-π interactions and hydrogen bonding with water molecules. The target compound’s hydroxyl group may similarly influence its solid-state properties .
2.1.3. 2-Amino-N-(2-Fluorophenyl)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide
- Structure : A benzothiophene derivative with a fluorophenyl substituent .
- Pharmacological Significance : Highlights the importance of thiophene/benzothiophene cores in drug design. The fluorine atom in this analogue enhances metabolic stability, whereas the target compound’s dimethoxyphenyl group provides steric bulk and electron-donating effects .
Implications of Structural Variations
- Thiophene vs. Benzene : Thiophene’s aromaticity and smaller size may enhance binding to enzymes or receptors compared to bulkier benzamide derivatives .
- Hydroxyethyl vs. Ethyl : The –OH group could improve aqueous solubility and pharmacokinetic profiles, though it may also introduce synthetic challenges (e.g., protection/deprotection steps).
- Dimethoxyphenyl vs.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and a summary table of its properties.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Formula : C₁₅H₁₈N₂O₃S
- CAS Number : 590360-06-8
- Molecular Weight : 302.38 g/mol
The structure consists of a thiophene ring substituted with a 3,4-dimethoxyphenyl group and a hydroxyethyl side chain, which contributes to its biological properties.
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit notable antimicrobial properties. A study on related thiophene-3-carboxamide derivatives showed significant antibacterial and antifungal activities. The presence of specific substituents on the thiophene ring can enhance these effects. For instance, compounds with methoxy groups demonstrated improved efficacy against various pathogens, suggesting that this compound may also exhibit similar properties .
Anti-inflammatory Effects
Thiophene derivatives have also been investigated for their anti-inflammatory effects. Research has shown that related compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound might possess similar anti-inflammatory activity, potentially useful in treating conditions like arthritis or inflammatory bowel disease .
Case Studies and Research Findings
- Antibacterial Study : A comparative analysis of various thiophene derivatives demonstrated that those with electron-donating groups (like methoxy) showed enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the thiophene structure could lead to more potent antimicrobial agents .
- Anticancer Mechanism : In vitro studies on thiophene-based compounds indicated that they can induce cell death in cancer cells through apoptosis and necrosis pathways. The involvement of mitochondrial dysfunction was noted as a critical factor in this process .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
